Journal Name:Water Research
Journal ISSN:0043-1354
IF:13.4
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/309/description#description
Year of Origin:1967
Publisher:Elsevier Ltd
Number of Articles Per Year:840
Publishing Cycle:Semimonthly
OA or Not:Not
Water Research ( IF 13.4 ) Pub Date: 2023-01-06 , DOI: 10.1007/s41061-022-00419-0
The incorporation of aryl substituents at the meso-positions of calix[4]pyrrole (C4P) scaffolds produces aryl-extended (AE) and super-aryl-extended (SAE) calix[4]pyrroles. The cone conformation of the all-α isomers of “multi-wall” AE-C4Ps and SAE-C4Ps displays deep aromatic clefts or cavities. In particular, “four-wall” receptors feature an aromatic polar cavity closed at one end with four convergent pyrrole rings and fully open at the opposite end. This makes AE- and SAE-C4P scaffolds effective receptors for the molecular recognition of negatively charged ions and neutral guest molecules with donor–acceptor and hydrogen bonding motifs. In addition, adequately functionalized all-α isomers of multi wall AE- and SAE-C4P scaffolds self-assemble into uni-molecular and supra-molecular aggregates displaying capsular and cage-like structures. The self-assembly process requires the presence of template ions or molecules that lock the C4P cone conformation and complementing the inner polar functions and volumes of their cavities. We envisioned performing an in-depth revision of AE- and SAE-C4P scaffolds owing to their importance in different domains such as supramolecular chemistry, biology, material sciences and pharmaceutical chemistry. Herewith, besides the synthetic details on the elaboration of their structures, we also draw attention to their diverse applications. The organization of this review is mainly based on the number of “walls” present in the AE-C4P derivatives and their structural modifications. The sections are further divided based on the C4P functions and applications. The authors are convinced that this review will be of interest to researchers working in the general area of supramolecular chemistry as well as those involved in the study of the binding properties and applications of C4P derivatives.Graphical Abstract
Water Research ( IF 13.4 ) Pub Date: 2023-07-22 , DOI: 10.1007/s41061-023-00434-9
Metal-based catalysts, encompassing both homogeneous and heterogeneous types, play a vital role in the modern chemical industry. Heterogeneous metal-based catalysts usually possess more varied catalytically active centers than homogeneous catalysts, making it challenging to regulate their catalytic performance. In contrast, homogeneous catalysts have defined active-site structures, and their performance can be easily adjusted by modifying the ligand. These characteristics lead to remarkable conceptual and technical differences between homogeneous and heterogeneous catalysts. As a recently emerging class of catalytic material, single-atom catalysts (SACs) have become one of the most active new frontiers in the catalysis field and show great potential to bridge homogeneous and heterogeneous catalytic processes. This review documents a brief introduction to SACs and their role in a range of reactions involving single-atom catalysis. To fully understand process-structure-property relationships of single-atom catalysis in chemical reactions, active sites or coordination structure and performance regulation strategies (e.g., tuning chemical and physical environment of single atoms) of SACs are comprehensively summarized. Furthermore, we discuss the application limitations, development trends and future challenges of single-atom catalysis and present a perspective on further constructing a highly efficient (e.g., activity, selectivity and stability), single-atom catalytic system for a broader scope of reactions.Graphical Abstract
Water Research ( IF 13.4 ) Pub Date: 2022-12-10 , DOI: 10.1007/s41061-022-00412-7
Materials capable of displaying strong ratiometric fluorescence with Förster resonance energy transfer (FRET) processes have attracted much research interest because of various chemosensor and biomedical applications. This review highlights several popular strategies in designing FRET-OFF/ON mechanisms of ratiometric fluorescence systems. In particular, the developments of organic and polymeric FRET materials featuring aggregation-induced emission-based luminogens (AIEgens), supramolecular assemblies, photochromic molecular switches and surfactant-induced AIE/FRET mechanisms are presented. AIEgens have been frequently employed as FRET donor and/or acceptor fluorophores to obtain enhanced ratiometric fluorescences in solution and solid states. Since AIE effects and FRET processes rely on controllable distances between fluorophores, many interesting fluorescent properties can be designed by regulating aggregation states in polymers and supramolecular systems. Photo-switchable fluorophores, such as spiropyran and diarylethene, provide drastic changes in fluorescence spectra upon photo-induced isomerizations, leading to photo-switching mechanisms to activate/deactivate FRET processes. Supramolecular assemblies offer versatile platforms to regulate responsive FRET processes effectively. In rotaxane structures, the donor-acceptor distance and FRET efficiency can be tuned by acid/base-controlled shuttling of the macrocycle component. The tunable supramolecular interactions are strongly influenced by external factors (such as pH values, temperatures, analytes, surfactants, UV-visible lights, etc.), which induce the assembly and disassembly of host-guest systems and thus their FRET-ON/FRET-OFF behavior. In addition, the changes in donor or acceptor fluorescence profiles upon detections of analytes can also sufficiently alter the FRET behavior and result in different ratiometric fluorescence outputs. The strategies and examples provided in this review offer the insights and toolkits for future FRET-based material developments.Graphical Abstract
Water Research ( IF 13.4 ) Pub Date: 2022-10-01 , DOI: 10.1007/s41061-022-00409-2
Solar-powered photocatalysis has come a long way since its humble beginnings in the 1990s, producing more than a thousand research papers per year over the past decade. In this review, immobilized photocatalysts operating under sunlight are highlighted. First, a literature review of solar-driven films is presented, along with some fundamental operational differences in relation to reactions involving suspended nanoparticles. Common strategies for achieving sunlight activity from films are then described, including doping, surface grafting, semiconductor coupling, and defect engineering. Synthetic routes to fabricate photocatalytically active films are briefly reviewed, followed by the important factors that determine solar photocatalysis efficiency, such as film thickness and structure. Finally, some important and specific characterization methods for films are described. This review shows that there are two main challenges in the study of photocatalytic materials in the form of (thin) films. First, the production of stable and efficient solar-driven films is still a challenge that requires an integrated approach from synthesis to characterization. The second is the difficulty in properly characterizing films. In any case, the research community needs to address these, as solar-driven photocatalytic films represent a viable option for sustainable air and water purification.
Water Research ( IF 13.4 ) Pub Date: 2023-05-03 , DOI: 10.1007/s41061-023-00424-x
α-C–H functionalization of tertiary amines has been a highly studied field for the past two decades because several important nitrogen containing heterocycles or compounds can be synthesized through this strategy. Though transition metal catalysts and some metal-free catalysts are mainly used for these reactions, a few catalyst-free reactions have recently been efficiently performed. Catalyst-free reactions are cost-effective, less sensitive to air/moisture, easier to operate, have a simple purification process, and are relatively environment-friendly. In this article, we have summarized all the α-C–H functionalization reactions of tertiary amines performed without using any external catalysts. The content of this article will undoubtedly encourage readers to do more work in this area.Graphical Abstract
Water Research ( IF 13.4 ) Pub Date: 2022-08-17 , DOI: 10.1007/s41061-022-00400-x
Fluorescence microscopy is a key tool in the biological sciences, which finds use as a routine laboratory technique (e.g., epifluorescence microscope) or more advanced confocal, two-photon, and super-resolution applications. Through continued developments in microscopy, and other analytical methods, the importance of lipids as constituents of subcellular organelles, signalling or regulating molecules continues to emerge. The increasing recognition of the importance of lipids to fundamental cell biology (in health and disease) has prompted the development of protocols and techniques to image the distribution of lipids in cells and tissues. A diverse suite of spectroscopic and microscopy tools are continuously being developed and explored to add to the “toolbox” to study lipid biology. A relatively recent breakthrough in this field has been the development and subsequent application of metal-based luminescent complexes for imaging lipids in biological systems. These metal-based compounds appear to offer advantages with respect to their tunability of the photophysical properties, in addition to capabilities centred around selectively targeting specific lipid structures or classes of lipids. The presence of the metal centre also opens the path to alternative imaging modalities that might not be applicable to traditional organic fluorophores. This review examines the current progress and developments in metal-based luminescent complexes to study lipids, in addition to exploring potential new avenues and challenges for the field to take.
Water Research ( IF 13.4 ) Pub Date: 2022-08-11 , DOI: 10.1007/s41061-022-00393-7
This review article emphasizes the C–C bond cleavage in organic synthesis via metal-free approach. Conventional organic synthesis mainly deals with the reactive π bonds and polar σ bonds. In contrast, the ubiquitous C–C single bonds are inherently stable and are less reactive, which poses a challenge to synthetic chemists. Although inert, such C–C single-bond cleavage reactions have gained attention amongst synthetic chemists, as they provide unique and more straightforward routes, with significantly fewer steps. Several review articles have been reported regarding the activation and cleavage of C–C bonds using different transition metals. However, given the high cost and toxicity of many of these metals, the development of strategies under metal-free conditions is of utmost importance. Though many research articles have been published in this area, no review article has been reported so far. Herein, we discuss the reactions in a more concise way from the year 2012 to today, with emphasis on important reactions. Mechanisms of all the reactions are also well addressed. We believe that this review will be beneficial for the readers who work in this field.Graphical Abstract
Water Research ( IF 13.4 ) Pub Date: 2022-08-11 , DOI: 10.1007/s41061-022-00397-3
Nanotechnology has emerged as an extraordinary and rapidly developing discipline of science. It has remolded the fate of the whole world by providing diverse horizons in different fields. Nanomaterials are appealing because of their incredibly small size and large surface area. Apart from the naturally occurring nanomaterials, synthetic nanomaterials are being prepared on large scales with different sizes and properties. Such nanomaterials are being utilized as an innovative and green approach in multiple fields. To expand the applications and enhance the properties of the nanomaterials, their functionalization and engineering are being performed on a massive scale. The functionalization helps to add to the existing useful properties of the nanomaterials, hence broadening the scope of their utilization. A large class of covalent and non-covalent functionalized nanomaterials (FNMs) including carbons, metal oxides, quantum dots, and composites of these materials with other organic or inorganic materials are being synthesized and used for environmental remediation applications including wastewater treatment. This review summarizes recent advances in the synthesis, reporting techniques, and applications of FNMs in adsorptive and photocatalytic removal of pollutants from wastewater. Future prospects are also examined, along with suggestions for attaining massive benefits in the areas of FNMs.
Water Research ( IF 13.4 ) Pub Date: 2022-08-11 , DOI: 10.1007/s41061-022-00396-4
Zirconium is a silvery-white malleable and ductile metal at room temperature with a crustal abundance of 162 ppm. Its compounds, showing Lewis acidic behavior and high catalytic performance, have been recognized as a relatively cheap, low-toxicity, stable, green, and efficient catalysts for various important organic transformations. Commercially available inorganic zirconium chloride was widely applied as a catalyst to accelerate amination, Michael addition, and oxidation reactions. Well-designed zirconocene perfluorosulfonates can be applied in allylation, acylation, esterification, etc. N-Chelating oganozirconium complexes accelerate polymerization, hydroaminoalkylation, and CO2 fixation efficiently. In this review, the applications of both commercially available and synthesized zirconium catalysts in organic reactions in the last 5 years are highlighted. Firstly, the properties and application of zirconium and its compounds are simply introduced. After presenting the superiority of zirconium compounds, their applications as catalysts to accelerate organic transformations are classified and presented in detail. On the basis of different kinds of zirconium catalysts, organic reactions accelerated by inorganic zirconium catalysts, zirconium catalysts bearing Cp, and organozirconium catalysts without Cp are summarized, and the plausible reaction mechanisms are presented if available.Graphical Abstract
Water Research ( IF 13.4 ) Pub Date: 2022-05-21 , DOI: 10.1007/s41061-022-00383-9
Fischer glycosylation is typically the chemical reaction of a monosaccharide and an alcohol in presence of an acidic catalyst to afford glycosides in pyranosidic and furanosidic forms. This reaction is still applied today for the synthesis of specialized glycosides, and optimization and modification of the method have continued since its discovery by Emil Fischer in the 1890s. This review presents advancements in Fischer glycosylation described in literature of the past 15 years and its implementation in modern chemical methods.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
环境科学与生态学1区 | ENGINEERING, ENVIRONMENTAL 工程:环境1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
9.80 | 263 | Science Citation Index Science Citation Index Expanded | Not |
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